molecular formula C13H12BrN3O2S B4141595 4-bromo-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]benzamide

4-bromo-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B4141595
M. Wt: 354.22 g/mol
InChI Key: IZUZCSWZCCKNHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole and benzamide derivatives typically involves novel methodologies that offer efficient routes to these compounds. A noteworthy approach is the microwave-assisted facile synthesis, providing a solvent-free and rapid method to obtain a series of derivatives under microwave irradiation. These methods highlight the evolving techniques in synthesizing compounds with thiadiazole and benzamide moieties, which are crucial for exploring their potential biological activities and applications in various fields (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of thiadiazole and benzamide derivatives is confirmed using various spectroscopic techniques, including IR, NMR, and mass spectrometry. These analyses ensure the accurate identification of the synthesized compounds, providing a foundation for further investigation into their chemical properties and biological activities. The structural confirmation is essential for understanding the compound's interactions at the molecular level, which is critical for their potential applications (Pavlova et al., 2022).

Chemical Reactions and Properties

Thiadiazole and benzamide derivatives engage in various chemical reactions, contributing to their wide range of biological activities. These compounds are synthesized through reactions that involve bromination, nitration, and other electrophilic substitution reactions, enabling the introduction of functional groups that can significantly alter their chemical properties and biological activities (Chmovzh et al., 2022).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are influenced by the presence of the thiadiazole and benzamide groups. These properties are critical for determining the compounds' suitability for various applications, including pharmaceuticals, where solubility and stability are crucial considerations (Alekhina et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of thiadiazole and benzamide derivatives, are central to their biological activities and potential applications. Studies show that these compounds exhibit significant biological activities, including anticancer properties, highlighting their importance in medicinal chemistry and pharmaceutical research (Tiwari et al., 2017).

properties

IUPAC Name

4-bromo-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2S/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(20-13)10-2-1-7-19-10/h3-6,10H,1-2,7H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUZCSWZCCKNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 3
4-bromo-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]benzamide

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